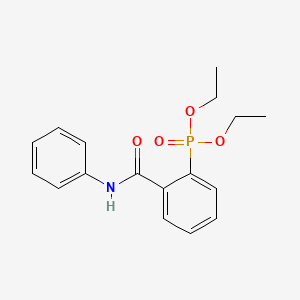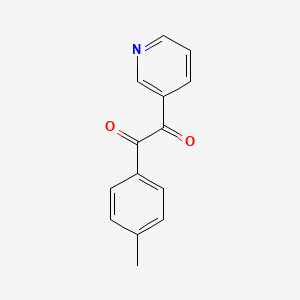
(2,4-Dichlorophenyl)imidocarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)imidocarbonyl dichloride is an organic compound with the chemical formula C9H4Cl4N2O. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an imidocarbonyl group, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)imidocarbonyl dichloride typically involves the reaction of 2,4-dichloroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:
2,4-Dichloroaniline+Phosgene→(2,4-Dichlorophenyl)imidocarbonyl dichloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the hazardous nature of phosgene. The process involves strict monitoring of temperature and pressure to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)imidocarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (2,4-Dichlorophenyl)urea and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in substitution reactions to form urea derivatives.
Water: Used in hydrolysis reactions under acidic or basic conditions.
Major Products
(2,4-Dichlorophenyl)urea: Formed through hydrolysis.
Substituted Ureas: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2,4-Dichlorophenyl)imidocarbonyl dichloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)imidocarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)isocyanate
- (2,4-Dichlorophenyl)carbamate
- (2,4-Dichlorophenyl)thiourea
Uniqueness
(2,4-Dichlorophenyl)imidocarbonyl dichloride is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and hydrolysis reactions. This versatility makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2666-70-8 |
|---|---|
Molecular Formula |
C7H3Cl4N |
Molecular Weight |
242.9 g/mol |
IUPAC Name |
1,1-dichloro-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C7H3Cl4N/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |
InChI Key |
DXSAVHVNRZIEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)

methanone](/img/structure/B15343943.png)
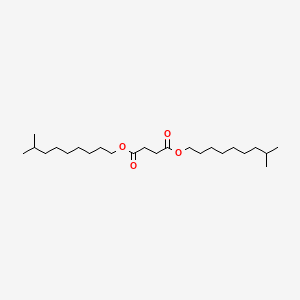

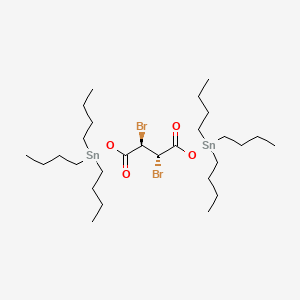
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
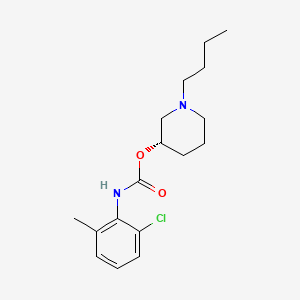
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
